molecular formula C12H8Cl2O3 B4405140 2,3-dichlorobenzyl 2-furoate

2,3-dichlorobenzyl 2-furoate

Cat. No.: B4405140
M. Wt: 271.09 g/mol
InChI Key: FJISSPFUXIMEAI-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzyl 2-furoate is an organic compound with the molecular formula C12H8Cl2O3 It is a derivative of both 2,3-dichlorobenzyl alcohol and furoic acid, combining the structural elements of these two compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichlorobenzyl 2-furoate typically involves the esterification of 2,3-dichlorobenzyl alcohol with furoic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

2,3-Dichlorobenzyl alcohol+Furoic acidAcid catalyst2,3-Dichlorobenzyl 2-furoate+Water\text{2,3-Dichlorobenzyl alcohol} + \text{Furoic acid} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 2,3-Dichlorobenzyl alcohol+Furoic acidAcid catalyst​2,3-Dichlorobenzyl 2-furoate+Water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorobenzyl 2-furoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,3-dichlorobenzyl alcohol and furoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol derivative.

    Substitution: The chlorine atoms on the benzyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Hydrolysis: 2,3-Dichlorobenzyl alcohol and furoic acid.

    Reduction: 2,3-Dichlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dichlorobenzyl 2-furoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting bacterial or viral infections.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used to study the interactions of chlorinated aromatic compounds with biological systems, providing insights into their mechanisms of action and potential toxicity.

Mechanism of Action

The mechanism of action of 2,3-dichlorobenzyl 2-furoate is largely dependent on its chemical structure. The dichlorobenzyl moiety can interact with various biological targets, potentially disrupting cellular processes. The furoate group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorobenzyl alcohol: A precursor to 2,3-dichlorobenzyl 2-furoate, used in the synthesis of various organic compounds.

    Furoic acid: Another precursor, commonly used in organic synthesis and as a building block for more complex molecules.

    2,4-Dichlorobenzyl alcohol: A similar compound with a different substitution pattern on the benzyl ring, used as an antiseptic.

Uniqueness

This compound is unique due to the combination of the dichlorobenzyl and furoate moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,3-dichlorophenyl)methyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3/c13-9-4-1-3-8(11(9)14)7-17-12(15)10-5-2-6-16-10/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJISSPFUXIMEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)COC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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